molecular formula C19H21NO4 B1674567 Laurotetanine CAS No. 128-76-7

Laurotetanine

Cat. No. B1674567
CAS RN: 128-76-7
M. Wt: 327.4 g/mol
InChI Key: GVVXPMORGFYVOO-ZDUSSCGKSA-N
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Description

Laurotetanine is an isoquinoline alkaloid . It is a natural product found in Laurelia sempervirens, Neolitsea aciculata, and other organisms . It is also known to exert an anti-asthmatic effect .


Molecular Structure Analysis

Laurotetanine has a molecular formula of C19H21NO4 . Its IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol .


Physical And Chemical Properties Analysis

Laurotetanine has a molecular weight of 327.38 . Its elemental composition is C 69.71%, H 6.47%, N 4.28%, O 19.55% .

Scientific Research Applications

Pharmacological Research

Laurotetanine has been studied for its pharmacological effects, particularly its vasorelaxing properties on rat isolated thoracic aorta . This suggests potential applications in researching cardiovascular diseases and developing treatments that involve vascular relaxation.

Analytical Chemistry

The compound’s presence in various plant species necessitates the development of analytical methods for its identification and quantification. Research into separation techniques, such as pH-zone-refining counter-current chromatography, is crucial for isolating Laurotetanine from complex mixtures .

Mechanism of Action

Target of Action

Laurotetanine, an isoquinoline alkaloid extracted from the roots of Litsea cubeba (Lour.) Pers, primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Laurotetanine interacts with its targets by down-regulating MUC5AC and NF-κB signaling pathways . This interaction results in the inhibition of IgE, histamine, and inflammatory reactions .

Biochemical Pathways

The primary biochemical pathways affected by laurotetanine are those involving MUC5AC and NF-κB . MUC5AC is a secreted gel-forming mucin that is upregulated in response to infection, inflammation, and injury. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

As a strong basic compound, it is expected to have good absorption and distribution throughout the body

Result of Action

Laurotetanine exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions . It significantly reduces inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . Inflammatory cytokines, such as interleukin (IL) -4, IL-6, IL-13, are also significantly decreased by laurotetanine treatment, whereas interferon gamma (IFN-γ) is increased .

Action Environment

The action of laurotetanine can be influenced by various environmental factors. For instance, the plant from which it is extracted, Litsea cubeba, is mainly distributed in Chinese provinces south of the Yangtze River, as well as in various countries in Southeast Asia The environmental conditions in these regions, such as climate and soil quality, can affect the concentration and efficacy of laurotetanine

Future Directions

While Laurotetanine has shown potential in treating asthma , more research is needed to further understand its properties and potential applications. The anti-asthmatic effect of Laurotetanine suggests a need for further development of Laurotetanine as a potential anti-asthmatic drug .

properties

IUPAC Name

1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVXPMORGFYVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Laurotetanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2,10-Trimethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolin-9-ol

CAS RN

128-76-7
Record name Laurotetanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Laurotetanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Laurotetanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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